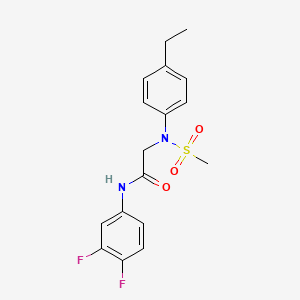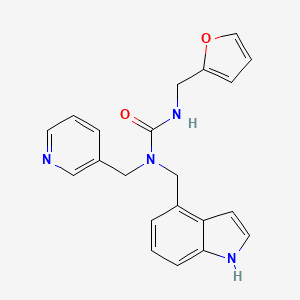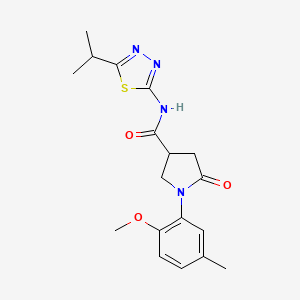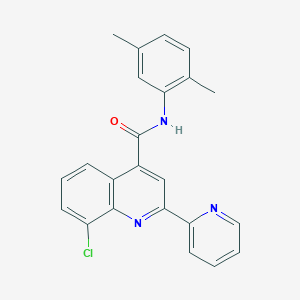
N~1~-(3,4-difluorophenyl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
描述
N~1~-(3,4-difluorophenyl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DFG-10, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a pharmaceutical drug. This compound belongs to the class of amide derivatives and has been found to possess a variety of biochemical and physiological effects. In
作用机制
The mechanism of action of DFG-10 is not fully understood, but several studies have suggested that it works by inhibiting the activity of specific enzymes. For example, DFG-10 has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory cytokines. By inhibiting COX-2, DFG-10 can reduce inflammation and potentially treat inflammatory diseases. DFG-10 has also been found to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that is involved in the regulation of glucose metabolism. By inhibiting PTP1B, DFG-10 can improve insulin sensitivity and potentially treat diabetes.
Biochemical and Physiological Effects:
DFG-10 has been found to exhibit a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. DFG-10 has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, DFG-10 has been shown to improve insulin sensitivity and potentially treat diabetes. These effects make DFG-10 a promising candidate for the treatment of various diseases.
实验室实验的优点和局限性
DFG-10 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and good yield. Additionally, DFG-10 has been extensively studied and its mechanism of action is partially understood, which makes it a good candidate for further research. However, DFG-10 also has some limitations. It has been found to have poor solubility in water, which can make it difficult to administer in vivo. Additionally, the toxicity of DFG-10 has not been fully evaluated, which makes it important to use caution when handling and administering this compound.
未来方向
There are several future directions for research on DFG-10. One potential direction is to further investigate the mechanism of action of this compound. Specifically, more research is needed to fully understand how DFG-10 inhibits the activity of specific enzymes and how this inhibition leads to its various biochemical and physiological effects. Another potential direction is to evaluate the toxicity of DFG-10 in more detail. This information will be important for determining the safety of this compound for use in humans. Additionally, future research could focus on developing more effective formulations of DFG-10 that improve its solubility and bioavailability. Finally, more research is needed to evaluate the potential applications of DFG-10 in the treatment of various diseases, including inflammatory diseases, cancer, and diabetes.
科学研究应用
DFG-10 has been extensively studied for its potential applications in the treatment of various diseases. Several research studies have reported that DFG-10 exhibits significant anti-inflammatory, anti-cancer, and anti-diabetic properties. It has been found to inhibit the activity of enzymes that are involved in the production of inflammatory cytokines, which makes it a promising candidate for the treatment of inflammatory diseases. Additionally, DFG-10 has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors, which makes it a potential anti-cancer drug.
属性
IUPAC Name |
N-(3,4-difluorophenyl)-2-(4-ethyl-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O3S/c1-3-12-4-7-14(8-5-12)21(25(2,23)24)11-17(22)20-13-6-9-15(18)16(19)10-13/h4-10H,3,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBUEBOBIDFCMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-bromophenyl)-2-{[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4762322.png)
![4-({[(3,5-dimethylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4762330.png)
![2,5-dihydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide](/img/structure/B4762337.png)
![2-(2-bromo-6-ethoxy-4-{[(2-hydroxy-2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4762342.png)
![ethyl 4-(2-methoxyethyl)-1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-piperidinecarboxylate](/img/structure/B4762344.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-3,4-dimethoxybenzamide](/img/structure/B4762350.png)

![1-[(4-isopropylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B4762373.png)
![2-(1-(4-fluorobenzyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4762379.png)
![ethyl 2-[({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4762387.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-{[(2,4-dichlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4762413.png)
![methyl ({4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4762421.png)
